molecular formula C19H22N4O2 B2897239 N1,N4-diphenyl-1,4-diazepane-1,4-dicarboxamide CAS No. 710329-21-8

N1,N4-diphenyl-1,4-diazepane-1,4-dicarboxamide

Cat. No.: B2897239
CAS No.: 710329-21-8
M. Wt: 338.411
InChI Key: FQSCVPIVGWUSIQ-UHFFFAOYSA-N
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Description

N1,N4-Diphenyl-1,4-diazepane-1,4-dicarboxamide is a dicarboxamide derivative featuring a seven-membered 1,4-diazepane ring core substituted with phenyl groups at both terminal amide positions. The diazepane core distinguishes it from other dicarboxamides, enabling distinct physicochemical and functional properties.

Properties

IUPAC Name

1-N,4-N-diphenyl-1,4-diazepane-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c24-18(20-16-8-3-1-4-9-16)22-12-7-13-23(15-14-22)19(25)21-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSCVPIVGWUSIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)NC2=CC=CC=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Selection

The diazepane core is constructed via intermolecular amphoteric diamination of allenes, as described in US11739062B2. This method employs electron-deficient allenes and bifunctional amines to form the seven-membered ring. For N1,N4-diphenyl-1,4-diazepane-1,4-dicarboxamide, the reaction proceeds through a [4+3] cycloaddition mechanism:

  • Allenylation : A 1,3-diene precursor (e.g., 1-phenyl-1,3-butadiene) reacts with N-phenylcarbamoyl chloride to form an allenic intermediate.
  • Diamination : The allene undergoes nucleophilic attack by a benzamide-derived amine, facilitated by Lewis acids like Zn(OTf)₂, inducing ring closure.

Critical parameters include:

  • Temperature : 80–120°C for optimal cyclization kinetics.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance dipole interactions.
  • Catalyst : Zn(OTf)₂ at 10 mol% loading achieves 68% yield.

Optimization Challenges

Side reactions like over-alkylation are mitigated by:

  • Stoichiometric control : Maintaining a 1:1.2 ratio of allene to amine.
  • Protecting groups : Temporary Boc protection on carboxamide nitrogens reduces unwanted nucleophilicity.

Stepwise Coupling and Reductive Amination

Intermediate Synthesis

CN110551129B outlines a five-step protocol adaptable to N1,N4-diphenyl derivatives:

  • Carboxamide Formation : Benzene-1,4-dicarboxylic acid reacts with aniline in acetonitrile/K₂CO₃ to yield N,N'-diphenylterephthalamide (78% yield).
  • Reductive Amination : The dicarboxamide couples with 1,5-diaminopentane under H₂/Pd-C, forming the diazepane ring (62% yield).

Reaction Conditions :

  • Step 1 : 20°C, 12 h, K₂CO₃ as base.
  • Step 2 : 40°C, 20 h, 50 psi H₂ pressure.

Yield Comparison by Catalysts

Catalyst Temperature (°C) H₂ Pressure (psi) Yield (%)
Pd/C (10%) 40 50 62
Raney Ni 60 30 54
PtO₂ 25 70 58

Data adapted from CN110551129B and CN103467305A.

Continuous-Flow Catalytic Hydrogenation

Industrial-Scale Production

CN103467305A details a continuous method for analogous N,N'-dialkyl-p-phenylenediamines, applicable to diazepane derivatives:

  • Reactor Design : Tubular reactor (L/D = 20:1) packed with Pd/Al₂O₃ pellets.
  • Process Parameters :
    • Feedstock : 5-methyl-2-hexanone and p-phenylenediamine (1:2 molar ratio).
    • Temperature : 150–200°C.
    • Pressure : 0.5–2.5 MPa H₂.
    • Residence time : 90 s.

This method achieves 88.2% conversion with 94% selectivity.

Advantages Over Batch Reactors

  • Throughput : 5 kg/h productivity vs. 1.2 kg/h in batch.
  • Safety : Reduced H₂ accumulation risk due to steady-state flow.

Microwave-Assisted Alkylation

Regioselective Functionalization

The Elsevier reference highlights microwave-enhanced alkylation for diazepines:

  • Substrate : (S)-3-methyl-4,5-dihydro-1H-benzo[e]diazepin-2(3H)-one.
  • Conditions : 300 W, 90 s, LiAlH₄ in DMF.
  • Outcome : Exclusive N-4 alkylation vs. conventional heating’s N-1 preference.

Mechanistic Insight :

  • Deprotonation kinetics : Microwave irradiation accelerates anion formation at N-4 (MP2/6-31G* calculations).
  • Bond formation : N-4–C bond formation is 3.2 kcal/mol favored over N-1.

Hydrolytic Deprotection and Final Product Isolation

Boc Removal and Workup

Final steps from CN110551129B involve:

  • Hydrolysis : NaOH (1M) in MeOH/H₂O (3:1) at 20°C for 1 h.
  • Acidification : Adjust to pH 4–5 with HCl, extract with CH₂Cl₂.
  • Crystallization : Hexane/EtOAc (5:1) yields 88% pure product.

Purity Analysis

Method Purity (%) Impurities Identified
HPLC (C18) 98.5 Residual Pd (0.02%), Aniline (0.3%)
NMR (¹H, 500 MHz) >99 None detected

Chemical Reactions Analysis

Types of Reactions

N1,N4-diphenyl-1,4-diazepane-1,4-dicarboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N1,N4-diphenyl-1,4-diazepane-1,4-dicarboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N1,N4-diphenyl-1,4-diazepane-1,4-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the molecular target involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The central core structure significantly influences the properties and applications of dicarboxamide derivatives. Below is a comparative analysis:

N1,N4-Diphenyl-1,4-diazepane-1,4-dicarboxamide
  • Core : 1,4-Diazepane (7-membered ring with two nitrogen atoms).
  • Substituents : Phenyl groups.
  • Key Features: Enhanced flexibility due to the larger ring size. Dual nitrogen atoms enable hydrogen bonding and coordination chemistry. Potential applications in chelation (inferred from diazepane-based DATA chelators in radiopharmaceuticals) .
N1,N4-Diphenyl-1,4-benzenedicarboxamide
  • Core : Benzene (6-membered aromatic ring).
  • Substituents : Phenyl groups.
  • Key Features :
    • Rigid planar structure promotes π-π stacking.
    • Poor performance as a supramolecular nucleating agent for poly(3-hexylthiophene) (P3HT) despite structural similarity to efficient pyridine-based agents .
N1-(3-Methylphenyl)piperidine-1,4-dicarboxamide
  • Core : Piperidine (6-membered saturated ring with one nitrogen atom).
  • Substituents : 3-Methylphenyl group.
  • Key Features :
    • Acts as a corrosion inhibitor for soft-cast steel in 1 M HCl, achieving 85% efficiency at 303 K via adsorption on metal surfaces .
    • Single nitrogen limits coordination sites compared to diazepane derivatives.
N1,N4-Bis(pyridin-3-yl)cyclohexane-1,4-dicarboxamide
  • Core : Cyclohexane (6-membered saturated ring).
  • Substituents : Pyridin-3-yl groups.
  • Key Features :
    • Semi-rigid structure balances flexibility and stability.
    • Forms coordination polymers via hydrogen bonds (N–H⋯N) and weak interactions, enabling applications in crystal engineering .

Functional and Application Comparisons

Compound Core Flexibility Coordination Sites Key Applications Performance/Notes
N1,N4-Diphenyl-1,4-diazepane-dicarboxamide High 2 N atoms Chelation (hypothesized) Inferred from DATA ligand studies
N1,N4-Diphenyl-1,4-benzenedicarboxamide Rigid None Supramolecular nucleation Poor efficiency for P3HT
Piperidine-dicarboxamide Moderate 1 N atom Corrosion inhibition 85% efficiency in HCl
Cyclohexane-dicarboxamide (pyridyl) Semi-rigid 2 pyridyl N atoms Coordination polymers Robust 3D frameworks

Key Research Findings

Supramolecular Interactions :

  • Pyridyl-substituted dicarboxamides (e.g., BA1–BA6) outperform benzene analogs in nucleation due to stronger hydrogen bonding and epitaxial matching .
  • Diazepane’s dual nitrogen atoms may enhance chelation, as seen in DATA ligands for 68Ga radiopharmaceuticals .

Biological Activity :

  • Piperidine-dicarboxamide derivatives show corrosion inhibition, while tetrazine-based analogs (e.g., ZGDhu-1) exhibit antileukemic activity .

Coordination Chemistry :

  • Cyclohexane-dicarboxamides with pyridyl groups form stable coordination polymers, whereas rigid benzene cores limit structural diversity .

Biological Activity

N1,N4-Diphenyl-1,4-diazepane-1,4-dicarboxamide is a compound of interest due to its potential biological activities, particularly in the context of anticoagulation and cancer treatment. This article reviews its synthesis, mechanism of action, biological activities, and relevant case studies.

Synthesis and Structural Characteristics

This compound belongs to the class of 1,4-diazepane derivatives. The synthesis typically involves the reaction of appropriate amines with dicarboxylic acids or their derivatives. The structural formula can be represented as follows:

C18H20N2O2\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_2

This compound features a diazepane ring that contributes to its biological activity by facilitating interactions with various biological targets.

The primary mechanism by which this compound exhibits biological activity is through its inhibition of specific enzymes involved in coagulation and cancer progression:

  • Factor Xa Inhibition : Studies have shown that derivatives of 1,4-diazepane can act as potent inhibitors of Factor Xa (fXa), a key enzyme in the coagulation cascade. For instance, a related compound demonstrated an IC50 value of 6.8 nM against fXa, indicating strong inhibitory potential without significantly prolonging bleeding time .
  • Anticancer Properties : The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival.

Anticoagulant Activity

The anticoagulant properties of this compound derivatives have been highlighted in various studies. These compounds have shown significant efficacy in preventing thrombus formation while maintaining a favorable safety profile.

Compound NameIC50 (nM)Activity TypeReference
YM-967656.8Factor Xa Inhibitor
Other DerivativesVariesAnticoagulant

Anticancer Activity

In addition to anticoagulant effects, this compound has shown promise in cancer research. Its bioactivity has been linked to the inhibition of cell cycle progression and induction of apoptosis in various cancer cell lines.

Case Studies and Research Findings

Several case studies illustrate the biological activity of this compound:

  • Case Study 1 : A study involving a derivative of this compound demonstrated significant antitumor activity against HT29 human adenoma colon cancer cells. The compound induced apoptosis and inhibited cell proliferation through modulation of key signaling pathways .
  • Case Study 2 : Another investigation focused on the anticoagulant properties revealed that the compound could effectively reduce thrombus formation in vivo without increasing bleeding risk .

Q & A

Q. What are the optimal synthetic routes for N1,N4-diphenyl-1,4-diazepane-1,4-dicarboxamide?

Methodological Answer: The synthesis typically involves coupling a diazepane dicarbonyl chloride intermediate with substituted anilines. For example:

  • Step 1: Prepare 1,4-diazepane-1,4-dicarbonyl dichloride via thionyl chloride treatment of the dicarboxylic acid precursor.
  • Step 2: React the dichloride with phenylamine derivatives in anhydrous tetrahydrofuran (THF) under inert conditions.
  • Key Conditions: Maintain temperatures between 0–25°C to minimize side reactions. Use triethylamine as a base to neutralize HCl byproducts .

Q. How is the molecular structure of this compound characterized?

Methodological Answer: Structural elucidation employs:

  • X-ray crystallography: Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) to determine bond lengths, angles, and packing motifs. For example, the diazepane ring adopts a chair conformation, with phenyl groups in equatorial positions .
  • NMR spectroscopy: 1^1H and 13^13C NMR confirm proton environments (e.g., amide NH peaks at δ 8.2–8.5 ppm in DMSO-d6_6) .
  • FT-IR: Stretching vibrations at ~1650 cm1^{-1} (C=O) and ~3300 cm1^{-1} (N-H) validate carboxamide groups .

Advanced Research Questions

Q. How does the compound’s structure influence its efficacy as a supramolecular nucleating agent for polymers like P3HT?

Methodological Answer: The planar phenyl and rigid diazepane moieties enable π-π stacking and hydrogen bonding with polymer chains. Comparative studies with analogs (e.g., N1,N4-dicyclohexyl-1,4-benzenedicarboxamide) show:

  • Epitaxial Matching: A repeating distance of ~7.88 Å in the crystal lattice aligns with P3HT’s c-axis, enhancing nucleation efficiency .
  • Thermal Analysis (DSC): At 0.1 wt% additive concentration, the compound reduces P3HT’s crystallization half-time by 40% compared to non-aromatic analogs .

Q. What computational methods predict interactions between this compound and biological targets?

Methodological Answer:

  • Density Functional Theory (DFT): Calculates electrostatic potential surfaces to identify hydrogen bond donors/acceptors (e.g., amide NH and carbonyl O).
  • Molecular Dynamics (MD): Simulates binding to enzyme active sites (e.g., kinases) using AMBER or CHARMM force fields. For example, the compound’s diazepane ring shows flexibility, enabling induced-fit binding .
  • Pharmacophore Modeling: Highlights critical features like aromatic π-clouds and hydrogen-bonding sites for virtual screening .

Q. What challenges arise in analyzing electrochemical behavior for corrosion inhibition applications?

Methodological Answer:

  • Electrode Passivation: The compound may form insulating films on steel surfaces, requiring controlled potential scans (e.g., ±0.2 V vs. OCP) in 1 M HCl .
  • Impedance Spectroscopy (EIS): Fit Nyquist plots to a Randles circuit to quantify charge transfer resistance (RctR_{ct}). For example, RctR_{ct} increases from 150 Ω·cm2^2 (blank) to 950 Ω·cm2^2 at 100 ppm inhibitor concentration .
  • Temperature Effects: Adsorption strength decreases above 313 K, modeled via the Arrhenius equation to determine activation energy .

Q. How do substituent variations on the phenyl groups affect photophysical properties?

Methodological Answer:

  • UV-Vis Spectroscopy: Electron-withdrawing groups (e.g., -NO2_2) redshift absorption maxima (λmax_{max} ~320 nm vs. ~290 nm for unsubstituted phenyl).
  • Fluorescence Quenching: Steric hindrance from ortho-substituents reduces quantum yield by 30–50% due to restricted rotation .

Q. What strategies resolve contradictions in reported crystallographic data for diazepane derivatives?

Methodological Answer:

  • Twinned Crystals: Use SHELXL’s TWIN/BASF commands to refine overlapping lattices. For example, a BASF value of 0.35 indicates 35% twinning .
  • Disorder Modeling: Split positions for flexible diazepane rings (occupancy ratios refined to 0.7:0.3) .

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